![molecular formula C23H27BrN2O5S B13907520 tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)
tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate typically involves multiple stepsThe final step involves the esterification of the compound with tert-butyl 2-methylpropanoate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of automated synthesis equipment and advanced purification techniques to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches .
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to determine its efficacy and safety in treating various medical conditions .
Industry
In the industrial sector, tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate is used in the development of new materials and products. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Uniqueness
tert-Butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate is unique due to its combination of functional groups and structural features.
Propiedades
Fórmula molecular |
C23H27BrN2O5S |
|---|---|
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[6-bromo-1-[(4-methoxyphenyl)methyl]-5-methyl-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoate |
InChI |
InChI=1S/C23H27BrN2O5S/c1-13-16-18(27)26(23(5,6)20(28)31-22(2,3)4)21(29)25(19(16)32-17(13)24)12-14-8-10-15(30-7)11-9-14/h8-11H,12H2,1-7H3 |
Clave InChI |
FYWCTUOMCUDJCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C(C)(C)C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



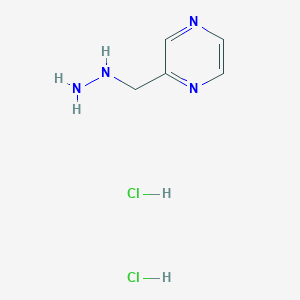
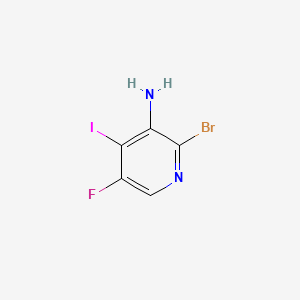
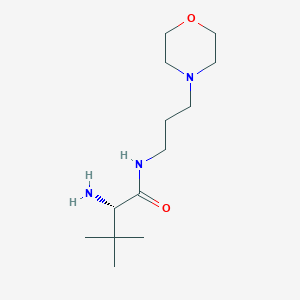
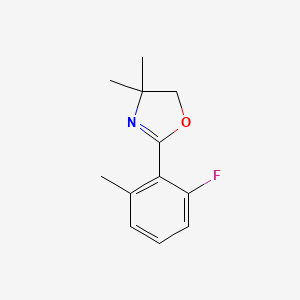
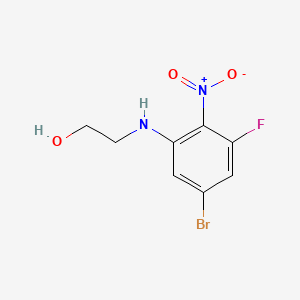
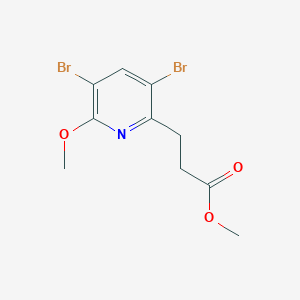
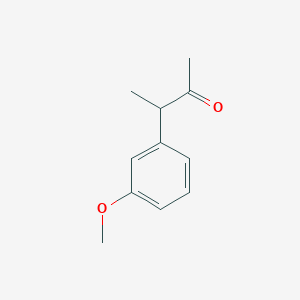
![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
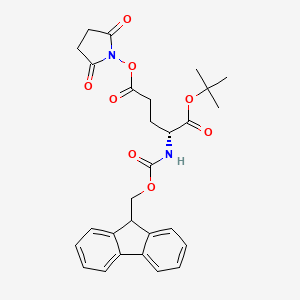
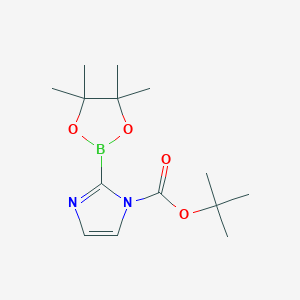
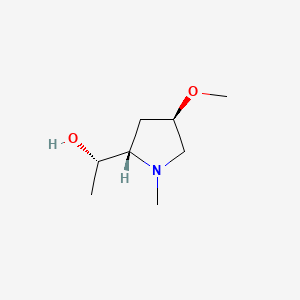

![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)
